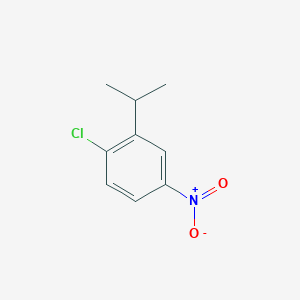

1-Chloro-4-nitro-2-(propan-2-yl)benzene

Description

Contextualization within Substituted Nitroaromatic Chemistry

Substituted nitroaromatic compounds form a cornerstone of modern organic chemistry, finding extensive use as intermediates in the synthesis of pharmaceuticals, dyes, pesticides, and explosives. nih.gov The presence of the strongly electron-withdrawing nitro group significantly influences the chemical properties of the aromatic ring. scielo.br In the case of 1-Chloro-4-nitro-2-(propan-2-yl)benzene, the interplay between the electron-withdrawing nitro group and the electron-donating isopropyl group, along with the halogen substituent, creates a nuanced reactivity profile. The nitro group deactivates the ring towards electrophilic aromatic substitution and activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to it. wikipedia.org

Table 1: Properties of this compound

| Property | Value |

| IUPAC Name | 2-chloro-4-nitro-1-(propan-2-yl)benzene |

| CAS Number | 52756-37-3 |

| Molecular Formula | C₉H₁₀ClNO₂ |

| Molecular Weight | 199.63 g/mol |

| Appearance | Typically a yellowish liquid or solid |

| Melting Point | Approximately 36°C |

| Boiling Point | Around 220°C |

| Solubility | Slightly soluble in water; more soluble in organic solvents like ethanol (B145695) and ether |

This data is compiled from available chemical databases. evitachem.comnih.govepa.gov

Academic Significance in Organic Synthesis and Chemical Research

The academic significance of this compound lies in its potential as a versatile building block in organic synthesis. The presence of multiple functional groups allows for a variety of chemical modifications. For instance, the nitro group can be reduced to an amino group, opening up pathways to a wide range of derivatives such as anilines, which are precursors to many dyes and pharmaceuticals. wikipedia.orgwikipedia.org The chlorine atom can be displaced through nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups. wikipedia.org

Research on analogous compounds, such as 4-nitrochlorobenzene, has demonstrated their utility as intermediates in the preparation of numerous derivatives. wikipedia.org By extension, this compound can be envisioned as a precursor for more complex molecules with potential biological activity or specific material properties.

Overview of Research Areas for this compound

While dedicated research on this compound is not extensive, its structural motifs suggest several potential areas of investigation:

Synthesis of Novel Heterocyclic Compounds: The functional groups on the benzene (B151609) ring can be manipulated to construct various heterocyclic systems, which are of great interest in medicinal chemistry.

Development of New Agrochemicals: Substituted nitroaromatic compounds have a history of use in the agrochemical industry. nih.gov The specific substitution pattern of this molecule could lead to the discovery of new herbicides or pesticides.

Materials Science: The nitro group is known to be a component in some energetic materials and nonlinear optical materials. The influence of the isopropyl and chloro substituents on these properties could be a subject of study.

Mechanistic Studies: The interplay of electronic and steric effects from the different substituents makes this molecule an interesting substrate for studying the mechanisms of aromatic substitution reactions.

Table 2: Potential Research Applications and Relevant Analogous Compounds

| Research Area | Potential Application of this compound | Relevant Analogous Compounds |

| Medicinal Chemistry | Precursor for novel bioactive molecules | 4-Nitrochlorobenzene (used in dapsone (B1669823) synthesis) wikipedia.org |

| Agrochemicals | Synthesis of new pesticides or herbicides | Halogenated nitrophenols (used in various pesticides) nih.gov |

| Materials Science | Development of new dyes, pigments, or energetic materials | Substituted nitrobenzenes (used in dye and polymer synthesis) nih.gov |

| Organic Synthesis | Versatile intermediate for complex molecule synthesis | 2-Chloro-1-methyl-4-nitrobenzene, 3-Nitrochlorobenzene wikipedia.orgchemsynthesis.com |

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-nitro-2-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-6(2)8-5-7(11(12)13)3-4-9(8)10/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIMXYAFEXEVHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80610348 | |

| Record name | 1-Chloro-4-nitro-2-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850917-80-5 | |

| Record name | 1-Chloro-4-nitro-2-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Preparation

Approaches to the Synthesis of 1-Chloro-4-nitro-2-(propan-2-yl)benzene

The preparation of this compound can be envisioned through several multi-step synthetic routes starting from simple benzene (B151609) derivatives. The order of introduction of the three substituents—chloro, nitro, and isopropyl groups—is critical to achieving the desired 1,2,4-substitution pattern due to the directing effects of these groups in electrophilic aromatic substitution reactions.

Multi-Step Synthesis from Benzene Derivatives

A plausible synthetic strategy involves a sequence of electrophilic aromatic substitution reactions. The order in which these reactions are carried out is crucial for obtaining the target molecule. One common approach in multi-step aromatic synthesis is to introduce an ortho-, para-directing group first to guide the subsequent substitutions. quora.comlumenlearning.com

One potential pathway begins with the Friedel-Crafts alkylation of a suitable starting material to introduce the isopropyl group. For instance, starting with chlorobenzene, Friedel-Crafts alkylation would introduce the isopropyl group, followed by nitration. Alternatively, starting with benzene, one could perform Friedel-Crafts alkylation to form cumene (isopropylbenzene), followed by chlorination and then nitration. The choice of the initial substrate and the sequence of reactions directly impact the isomeric purity of the final product. libretexts.org

A retrosynthetic analysis suggests that the final step could be the nitration of 2-chloro-1-isopropylbenzene (2-chlorocumene). The isopropyl group is an activating ortho-, para-director, and the chloro group is a deactivating ortho-, para-director. In this case, the directing effects of both groups would favor the introduction of the nitro group at the 4-position, para to the isopropyl group and ortho to the chloro group.

Nitration and Halogenation Reactions in Context

Nitration and halogenation are fundamental electrophilic aromatic substitution reactions. libretexts.orgmasterorganicchemistry.com In the context of synthesizing this compound, these reactions are strategically employed to introduce the nitro and chloro functionalities.

Nitration: This reaction typically involves treating the aromatic substrate with a mixture of concentrated nitric acid and sulfuric acid. sarthaks.comstudy.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com The nitronium ion is then attacked by the electron-rich aromatic ring. masterorganicchemistry.com The directing effects of the substituents already present on the benzene ring will determine the position of the incoming nitro group. For example, the nitration of chlorobenzene yields a mixture of 1-chloro-2-nitrobenzene and 1-chloro-4-nitrobenzene, with the para isomer being the major product. sarthaks.comstudy.com

Halogenation: The introduction of a chlorine atom onto the benzene ring is typically achieved through electrophilic aromatic halogenation. This reaction involves treating the aromatic compound with chlorine (Cl₂) in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). libretexts.orgmasterorganicchemistry.com The catalyst polarizes the halogen molecule, increasing its electrophilicity and facilitating the attack by the aromatic ring. Similar to nitration, the position of chlorination is governed by the directing effects of the existing substituents.

Alkylation Strategies for Isopropyl Group Incorporation

The introduction of the isopropyl group onto the aromatic ring is most commonly achieved through Friedel-Crafts alkylation. vedantu.combyjus.com This reaction involves the treatment of an aromatic compound with an alkyl halide (e.g., 2-chloropropane) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). vedantu.comquora.com

The Lewis acid catalyst facilitates the formation of a carbocation from the alkyl halide, which then acts as the electrophile and is attacked by the aromatic ring. byjus.comlibretexts.org In the case of chlorobenzene, Friedel-Crafts alkylation with an isopropyl source would lead to a mixture of ortho and para isomers of chloro-isopropylbenzene. youtube.com

An important consideration in Friedel-Crafts alkylation is the possibility of carbocation rearrangement. However, with the use of an isopropyl halide, the secondary carbocation formed is relatively stable and less prone to rearrangement. Polyalkylation can also be a side reaction, as the introduction of an alkyl group activates the ring towards further substitution. libretexts.org

Mechanistic Investigations of Synthetic Transformations

The synthesis of this compound relies on a series of electrophilic aromatic substitution reactions, each with a well-established mechanism.

The general mechanism for electrophilic aromatic substitution proceeds in two steps:

Attack of the electrophile by the aromatic ring: The π electrons of the benzene ring act as a nucleophile, attacking the electrophile (E⁺). This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org

Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.combyjus.com

In the context of the proposed synthesis:

Friedel-Crafts Alkylation: The mechanism begins with the formation of an isopropyl carbocation through the reaction of 2-chloropropane with AlCl₃. This carbocation is then attacked by the benzene ring (or a substituted derivative), leading to the formation of the arenium ion. Subsequent deprotonation yields the alkylated product. vedantu.combyjus.com

Nitration: The nitronium ion (NO₂⁺), generated from nitric acid and sulfuric acid, is the active electrophile. masterorganicchemistry.com The aromatic ring attacks the nitronium ion, forming a resonance-stabilized arenium ion. A water molecule or bisulfate ion then acts as a base to remove a proton and restore aromaticity. researchgate.netbeilstein-journals.orgwuxiapptec.com

Halogenation: The Lewis acid catalyst (e.g., FeCl₃) polarizes the Cl-Cl bond, creating a more electrophilic chlorine species. The aromatic ring attacks this species, forming the sigma complex. The [FeCl₄]⁻ complex then abstracts a proton to regenerate the catalyst and yield the chlorinated product. libretexts.orgmasterorganicchemistry.com

Chemical Reactivity and Mechanistic Studies of Transformations

Electrophilic Aromatic Substitution Dynamics of Substituted Nitrobenzenes

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. However, the reactivity and orientation of substitution are heavily influenced by the substituents already present on the ring. libretexts.org In the case of 1-chloro-4-nitro-2-(propan-2-yl)benzene, the substituents exhibit competing effects.

The nitro group (-NO₂) is a powerful deactivating group due to its strong electron-withdrawing nature through both resonance and inductive effects. testbook.com This significantly reduces the electron density of the benzene ring, making it much less reactive towards electrophiles than benzene itself. libretexts.orgtestbook.com The nitro group directs incoming electrophiles to the meta position relative to itself. libretexts.orgyoutube.com

The chlorine atom (-Cl) is also a deactivating group due to its inductive electron withdrawal, but it is an ortho, para-director because its lone pairs can donate electron density through resonance. libretexts.org The isopropyl group is an activating group that donates electron density via an inductive effect and directs incoming electrophiles to the ortho and para positions. libretexts.org

In this compound, the ring is strongly deactivated by the nitro group, making electrophilic substitution reactions unfavorable and requiring harsh conditions. libretexts.orgmsu.edu The positions open for substitution are C3, C5, and C6. The directing effects of the existing groups would determine the regiochemical outcome if a reaction were to be forced.

Interactive Data Table: Directing Effects of Substituents

| Substituent | Position on Ring | Electronic Effect | Directing Influence |

| -NO₂ | 4 | Strong Deactivator | meta |

| -Cl | 1 | Deactivator | ortho, para |

| -CH(CH₃)₂ | 2 | Activator | ortho, para |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Aryl halides are typically unreactive towards nucleophilic substitution, but the presence of strong electron-withdrawing groups can facilitate the reaction via the nucleophilic aromatic substitution (SNAr) mechanism. pressbooks.publibretexts.org The this compound molecule is well-suited for this type of reaction.

The rate and feasibility of SNAr reactions are governed by electronic and steric factors. numberanalytics.com

Electronic Effects: The nitro group is a potent activating group for SNAr reactions. wikipedia.org For the reaction to proceed, the electron-withdrawing group must be positioned ortho or para to the leaving group (the chlorine atom). pressbooks.publibretexts.org In this compound, the nitro group is in the para position (C4) relative to the chlorine atom (C1). This positioning is crucial as it allows the strong electron-withdrawing nitro group to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. wikipedia.orgaskfilo.comchegg.com This stabilization lowers the activation energy of the reaction, making it more favorable. askfilo.com The inductive effect of the nitro group also contributes to this stabilization. askfilo.com

Interactive Data Table: Relative Reactivity in SNAr

| Compound | Position of -NO₂ Group | Activating Effect | Relative Reactivity |

| 1-Chloro-4-nitrobenzene | para | Strong (Resonance + Inductive) | High |

| 1-Chloro-3-nitrobenzene | meta | Weak (Inductive only) | Low |

| 1-Chloro-2-nitrobenzene | ortho | Strong (Resonance + Inductive) | High |

| Chlorobenzene | None | None | Very Low |

The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism. pressbooks.pubwikipedia.org

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine atom (C1). This is typically the slow, rate-determining step. msu.edunih.gov This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate, the Meisenheimer complex. wikipedia.orgyoutube.com The negative charge of this intermediate is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the para-nitro group. pressbooks.pubyoutube.com This delocalization is key to the stability of the intermediate and the viability of the reaction.

Elimination of the Leaving Group: In the second, faster step, the leaving group (chloride ion, Cl⁻) is expelled from the Meisenheimer complex. pressbooks.pub This step restores the aromaticity of the ring, leading to the final substituted product. youtube.com

Reduction and Oxidation Chemistry of the Nitro Group

The nitro group is a versatile functional group that can undergo various reduction and oxidation transformations.

Nitroaromatic compounds can participate in photoinduced reactions. Upon excitation with light, the triplet state of the nitro compound can abstract a hydrogen atom from a suitable donor molecule. rsc.org This process is a type of hydrogen atom transfer (HAT), which involves the movement of a neutral hydrogen atom (a proton and an electron). wikipedia.org This reversible photoabstraction of a hydrogen atom leads to the formation of radical intermediates, which can then proceed through various reaction pathways. rsc.org

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental and widely used transformation in organic synthesis. wikipedia.org This can be achieved through various catalytic methods.

Catalytic Hydrogenation: This is one of the most common methods, typically employing a metal catalyst with hydrogen gas (H₂). commonorganicchemistry.com

Palladium on Carbon (Pd/C): A highly efficient and frequently used catalyst for this transformation. commonorganicchemistry.com

Raney Nickel (Raney Ni): Another effective catalyst, often used when trying to avoid the dehalogenation of aryl halides. commonorganicchemistry.com

Platinum(IV) Oxide (PtO₂): Also known as Adams' catalyst, it is another effective option. wikipedia.org

Transfer Hydrogenation: This method avoids the need for high-pressure hydrogen gas by using other molecules as a hydrogen source. A common and efficient hydrogen donor is ammonium (B1175870) formate (B1220265) (HCOONH₄) used in conjunction with a catalyst like Pd/C. mdpi.com

Mechanistic Pathway: The reduction of the nitro group to an amine is a six-electron process that proceeds through several intermediates. The generally accepted pathway involves the sequential reduction of the nitro group to a nitroso (-NO) group, followed by reduction to a hydroxylamine (B1172632) (-NHOH) intermediate, which is finally reduced to the amine (-NH₂). rsc.org

Interactive Data Table: Common Catalytic Systems for Nitro Group Reduction

| Method | Catalyst | Hydrogen Source | Typical Conditions |

| Catalytic Hydrogenation | Pd/C, Raney Ni, PtO₂ | H₂ gas | Varies (pressure, solvent) |

| Transfer Hydrogenation | Pd/C | Ammonium formate, Hydrazine | Mild, atmospheric pressure |

| Metal Reduction | Fe, Zn, SnCl₂ | Acidic Media (e.g., HCl, Acetic Acid) | Stoichiometric, acidic |

Reactivity of the Isopropyl and Chloro Substituents

The chemical reactivity of this compound is primarily dictated by the interplay of its three substituents on the benzene ring: the chloro, nitro, and isopropyl groups. The electronic properties of these groups influence the susceptibility of the aromatic ring and the substituents themselves to various chemical transformations.

The chloro substituent at the C1 position is significantly activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the strong electron-withdrawing nature of the nitro group located at the para position (C4). The nitro group effectively delocalizes the negative charge of the Meisenheimer complex, which is the intermediate formed during the attack of a nucleophile on the aromatic ring. doubtnut.comlibretexts.org This stabilization of the intermediate lowers the activation energy of the reaction, making the displacement of the chloride ion more favorable compared to that in non-activated aryl chlorides like chlorobenzene. libretexts.org The isopropyl group at the C2 position, being an electron-donating group, might slightly counteract the activating effect of the nitro group. However, the powerful para-directing influence of the nitro group generally dominates the reactivity profile for nucleophilic attack at the C1 position.

Gas-phase studies on related halonitrobenzenes have shown that the primary product of SNAr reactions is the substitution of the halide by the nucleophile. nih.gov The reaction mechanism for nucleophilic aromatic substitution on nitro-activated aryl halides is well-established to proceed through a two-step addition-elimination pathway. libretexts.org The first step involves the attack of the nucleophile on the carbon atom bearing the leaving group (the chloro substituent in this case), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the para-nitro group. The second step is the rapid expulsion of the chloride ion, which restores the aromaticity of the ring and yields the final substitution product. libretexts.org

In contrast to the chloro group, the isopropyl substituent is generally less reactive under typical nucleophilic or electrophilic aromatic substitution conditions. The carbon-carbon bond connecting the isopropyl group to the benzene ring is strong and not easily cleaved. However, the benzylic hydrogens of the isopropyl group are susceptible to oxidation under harsh conditions. Treatment with strong oxidizing agents can lead to the oxidation of the isopropyl group.

Derivatization Strategies for Chemical Modification

The activated nature of the chloro substituent in this compound makes it a versatile handle for a variety of chemical modifications through nucleophilic aromatic substitution. This allows for the introduction of a wide range of functional groups, leading to the synthesis of diverse derivatives.

One of the most common derivatization strategies involves the displacement of the chloro group with oxygen, nitrogen, or sulfur nucleophiles. For instance, reaction with alkoxides or hydroxides can introduce alkoxy or hydroxyl groups, respectively. Similarly, amines can be used to synthesize various N-substituted aniline (B41778) derivatives. The reaction with thiols or their corresponding thiolates can be employed to introduce thioether moieties. These reactions are foundational in the synthesis of many industrially relevant compounds, including dyes and pharmaceuticals, starting from related chloronitrobenzene precursors. mdpi.comwikipedia.org

The general scheme for these derivatization reactions is as follows:

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions for Derivatization

| Nucleophile (Nu-) | Reagent Example | Product Type |

| Hydroxide | Sodium Hydroxide (NaOH) | 2-Isopropyl-4-nitrophenol |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 1-Methoxy-2-isopropyl-4-nitrobenzene |

| Amine | Ammonia (NH₃) | 2-Isopropyl-4-nitroaniline |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-Isopropyl-4-nitrophenyl phenyl sulfide |

These derivatization strategies are crucial in medicinal chemistry and materials science for the synthesis of novel compounds with specific biological or physical properties. The reactivity of the chloro group allows for the late-stage functionalization of the molecule, which is an efficient approach in the development of new chemical entities. The synthesis of various heterocycles can also be initiated from this compound by reacting it with appropriate difunctional nucleophiles. For example, reaction with a molecule containing both an amine and a hydroxyl or thiol group could lead to the formation of fused heterocyclic systems. The synthesis of N-, O-, and S-heterocycles is a significant area of organic chemistry, and versatile starting materials like this compound are valuable precursors in this field. nih.govrsc.org

Spectroscopic and Structural Characterization

Advanced Spectroscopic Techniques for Molecular Elucidation

Spectroscopic methods provide detailed information about the molecular structure, bonding, and functional groups present in a compound.

Vibrational Spectroscopy (Fourier Transform Infrared and Fourier Transform Raman)

Experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra for 1-Chloro-4-nitro-2-(propan-2-yl)benzene have not been reported in publicly accessible literature. However, the expected vibrational modes can be predicted based on the functional groups present in the molecule.

The primary vibrational modes would arise from the substituted benzene (B151609) ring, the nitro group (NO₂), the isopropyl group (-CH(CH₃)₂), and the carbon-chlorine bond (C-Cl).

Aromatic Ring Vibrations : The benzene ring would exhibit characteristic C-H stretching vibrations typically above 3000 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations would also be present at lower wavenumbers.

Nitro Group Vibrations : The NO₂ group is expected to show strong, characteristic asymmetric and symmetric stretching vibrations. The asymmetric stretch (νas(NO₂)) typically appears in the 1570-1500 cm⁻¹ range, while the symmetric stretch (νs(NO₂)) is found between 1370-1300 cm⁻¹.

Isopropyl Group Vibrations : The isopropyl group would be identified by its aliphatic C-H stretching vibrations just below 3000 cm⁻¹ and characteristic bending vibrations, including a doublet around 1385-1365 cm⁻¹ due to the gem-dimethyl group.

C-Cl Vibration : The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 800-600 cm⁻¹.

Table 1: Predicted FT-IR / FT-Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | Benzene Ring | >3000 |

| Aliphatic C-H Stretch | Isopropyl Group | <3000 |

| Aromatic C=C Stretch | Benzene Ring | 1600-1450 |

| Asymmetric NO₂ Stretch | Nitro Group | 1570-1500 |

| Symmetric NO₂ Stretch | Nitro Group | 1370-1300 |

| gem-Dimethyl Bend | Isopropyl Group | 1385-1365 (doublet) |

| C-Cl Stretch | Chloro Group | 800-600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR spectra are not available, the ¹H and ¹³C NMR spectra can be predicted. The molecule has three distinct aromatic protons and nine protons in the isopropyl group.

¹H NMR : The aromatic region would show three signals corresponding to the protons on the benzene ring. The proton between the chloro and isopropyl groups would likely appear as a singlet or a narrowly split signal. The other two aromatic protons, being ortho and meta to the nitro group, would appear as doublets with coupling between them. The isopropyl group would exhibit a septet for the single methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃). Data from the closely related 2-bromo-1-isopropyl-4-nitrobenzene (B1370149) shows aromatic signals at δ= 8.41 (d), 8.14 (dd), and 7.45 (d), with the isopropyl methine as a heptet at 3.45 ppm and the methyl groups as doublets at 1.29 and 1.27 ppm. chemicalbook.com

¹³C NMR : The spectrum would show nine distinct carbon signals: six for the aromatic ring (three substituted, three with attached protons) and three for the isopropyl group (one methine, two equivalent methyl carbons). The carbon atom attached to the nitro group would be significantly deshielded.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic H (ortho to NO₂) | ~8.0-8.2 | Doublet (d) |

| Aromatic H (meta to NO₂, ortho to Cl) | ~7.8-8.0 | Doublet of doublets (dd) |

| Aromatic H (ortho to Isopropyl) | ~7.4-7.6 | Doublet (d) |

| Isopropyl CH | ~3.3-3.6 | Septet (sept) |

| Isopropyl CH₃ | ~1.2-1.4 | Doublet (d) |

Mass Spectrometry Applications for Structural Confirmation

An experimental mass spectrum for this compound is not publicly available. In electron ionization mass spectrometry (EI-MS), the molecule would be expected to show a distinct molecular ion peak (M⁺). The presence of chlorine would result in a characteristic M+2 peak with an intensity approximately one-third of the molecular ion peak, confirming the presence of one chlorine atom.

Predicted fragmentation patterns would include:

Loss of a methyl group ([M-15]⁺) from the isopropyl substituent.

Loss of the nitro group ([M-46]⁺).

Loss of a chlorine atom ([M-35]⁺).

Formation of a stable tropylium-like cation.

The exact mass of the molecular ion can be calculated from its formula, C₉H₁₀³⁵ClNO₂, which is 199.0400 Da. nih.gov

X-ray Diffraction Analysis of Related Compounds for Solid-State Structure

No crystal structure has been published for this compound. However, the crystal structure of the closely related compound, 1-Chloro-2-methyl-4-nitrobenzene , provides insight into the potential solid-state packing and molecular conformation. epa.govresearchgate.net

This related compound crystallizes in the monoclinic space group P2₁/n. epa.govresearchgate.net Its molecular structure is nearly planar, with a small dihedral angle of 6.2(3)° between the nitro group and the phenyl ring. epa.govresearchgate.net The crystal structure is stabilized by π...π stacking interactions between adjacent benzene rings, as well as C–H...O hydrogen bonds and close Cl...O contacts. epa.govresearchgate.net

It can be inferred that this compound might adopt a similar planar conformation, although the larger steric bulk of the isopropyl group compared to the methyl group could lead to a greater twist of the nitro group out of the plane of the benzene ring and could influence the crystal packing arrangement.

Table 3: Crystal Data for the Related Compound 1-Chloro-2-methyl-4-nitrobenzene

| Parameter | Value |

| Chemical Formula | C₇H₆NO₂Cl |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.5698(8) |

| b (Å) | 3.7195(3) |

| c (Å) | 13.5967(8) |

| β (°) | 91.703(3) |

| Volume (ų) | 685.96(10) |

Source: epa.govresearchgate.net

Interpretation and Correlation of Spectroscopic Data with Molecular Structure

The predicted spectroscopic data correlate well with the known structure of this compound.

Vibrational Spectroscopy : The predicted high wavenumber bands for the NO₂ group and the lower wavenumber for the C-Cl stretch would confirm the presence and substitution pattern of these key functional groups.

NMR Spectroscopy : The predicted chemical shifts and coupling patterns in ¹H NMR would confirm the 1,2,4-trisubstitution pattern on the benzene ring. The distinct septet-doublet pattern is an unambiguous indicator of the isopropyl group.

Mass Spectrometry : The isotopic pattern of the molecular ion peak would definitively prove the presence of a single chlorine atom, while the fragmentation pattern would be consistent with the loss of the nitro and isopropyl substituents.

Together, these techniques would provide a cohesive and unambiguous confirmation of the molecular structure of this compound. The analysis of related crystal structures further allows for informed hypotheses about its solid-state conformation and intermolecular interactions.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

No published DFT calculations specifically for 1-Chloro-4-nitro-2-(propan-2-yl)benzene were found. This includes the following areas of investigation:

Molecular Electrostatic Potential (MESP) and Reactivity Site Prediction

A Molecular Electrostatic Potential (MESP) analysis, which identifies the electron-rich and electron-deficient regions to predict sites for electrophilic and nucleophilic attack, has not been published for this molecule.

Natural Bond Orbital (NBO) Analysis for Stability and Hyperconjugative Interactions

There are no available Natural Bond Orbital (NBO) analyses that would provide insight into the molecule's stability, charge delocalization, and hyperconjugative interactions between orbitals.

Quantitative Structure-Reactivity Relationships (QSRR) Derived from Computational Models

No studies presenting Quantitative Structure-Reactivity Relationships (QSRR) derived from computational models for this compound were identified.

Advanced Computational Methods for Reaction Mechanism Studies

The elucidation of reaction mechanisms for compounds such as this compound heavily relies on theoretical and computational chemistry. These methods provide a molecular-level understanding of reaction pathways, transition states, and the electronic factors governing reactivity. In the absence of specific experimental kinetic studies for many complex organic molecules, computational approaches, particularly Density Functional Theory (DFT), have become indispensable tools. idosr.org

Advanced computational methods are frequently employed to investigate nucleophilic aromatic substitution (SNAr), a key reaction class for nitroaromatic compounds. acs.org These studies can predict whether a reaction proceeds through a classic two-step mechanism involving a Meisenheimer intermediate or a concerted pathway. acs.orgnih.govspringernature.com The choice of mechanism is influenced by the substrate, nucleophile, leaving group, and solvent, all of which can be modeled computationally. researchgate.net

For a molecule like this compound, computational analysis would typically begin with geometry optimization of the reactants, products, and any potential intermediates and transition states. DFT calculations are well-suited for determining the electronic structure and energies of these species. researchgate.net By mapping the potential energy surface, the minimum energy path for the reaction can be identified, providing insights into the reaction's feasibility and kinetics. idosr.org

The influence of the substituents on the benzene (B151609) ring—the chloro, nitro, and propan-2-yl groups—is a critical aspect of these computational investigations. The nitro group, being a strong electron-withdrawing group, activates the ring towards nucleophilic attack. quora.com The chloro and propan-2-yl groups will also exert electronic and steric effects that can be quantified through computational analysis. These substituent effects have been a subject of theoretical study in various aromatic systems. nih.govresearchgate.net

To illustrate the kind of data generated from such studies, the following tables represent hypothetical results from a DFT analysis of the SNAr reaction of this compound with a generic nucleophile (Nu-).

Table 1: Calculated Energies for Stationary Points in a Hypothetical SNAr Reaction

This table is interactive and can be sorted by clicking on the column headers.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nu- | 0.00 |

| Meisenheimer Intermediate | Intermediate formed by nucleophilic attack | -15.2 |

| Transition State 1 | Transition state leading to the intermediate | +10.5 |

| Transition State 2 | Transition state for the departure of the leaving group | +18.7 |

| Products | 1-Nu-4-nitro-2-(propan-2-yl)benzene + Cl- | -25.8 |

Table 2: Key Geometric and Electronic Parameters of the Hypothetical Meisenheimer Intermediate

This table is interactive and can be sorted by clicking on the column headers.

| Parameter | Value | Description |

| C-Cl Bond Length | 2.15 Å | Elongated bond of the leaving group |

| C-Nu Bond Length | 1.45 Å | Newly formed bond with the nucleophile |

| Mulliken Charge on Nitro Group | -0.45 e | Delocalization of negative charge |

| Dihedral Angle (C-C-N-O) | 15.2° | Torsion of the nitro group relative to the ring |

These tables showcase how computational methods can provide detailed quantitative data on the energetics and structural changes that occur during a reaction. Such information is crucial for understanding the reaction mechanism at a fundamental level.

Recent advancements in computational chemistry also include the integration of machine learning with DFT to develop predictive models for reaction rates and regioselectivity in SNAr reactions. nih.govchemistryworld.com These hybrid approaches can leverage large datasets to create broadly applicable models, further enhancing the power of computational chemistry in mechanistic studies.

Applications in Advanced Organic Synthesis and Chemical Research

Utility as a Synthon in Complex Molecule Synthesis

In the realm of complex molecule synthesis, 1-Chloro-4-nitro-2-(propan-2-yl)benzene emerges as a versatile synthon—a molecular fragment whose incorporation into a larger molecule is strategically planned. The reactivity of this compound is largely dictated by the electron-withdrawing nature of the nitro group, which activates the chlorine atom for nucleophilic aromatic substitution. This characteristic allows for the introduction of a wide variety of nucleophiles, thereby enabling the construction of intricate molecular frameworks.

Role as an Intermediate in the Production of Specialty Chemicals

The production of various specialty chemicals, including certain agrochemicals and dyestuffs, can benefit from the use of this compound as a key intermediate. For instance, in the synthesis of some herbicides and pesticides, this compound can serve as a starting material, with its reactive sites being systematically modified to achieve the desired biological activity. The chloro and nitro groups are often pivotal in these transformations, allowing for the attachment of specific pharmacophores or toxophores.

The following table outlines some potential transformations of this compound that are relevant to the synthesis of specialty chemicals:

| Starting Material | Reagent(s) | Product Type | Potential Application Area |

| This compound | Various Nucleophiles (e.g., amines, alkoxides) | Substituted Nitroaromatics | Dyes, Agrochemicals |

| This compound | Reducing Agents (e.g., Fe/HCl, H₂/Pd-C) | Substituted Anilines | Pharmaceutical Intermediates, Polymer Additives |

Development of Novel Reagents and Catalytic Systems

While direct applications of this compound in the development of novel reagents and catalytic systems are not extensively reported, its derivatives hold potential in this area. The transformation of this compound into more complex structures can lead to the creation of new ligands for catalysis or novel organocatalysts. For example, the corresponding aniline (B41778) derivative could be further functionalized to create chiral ligands for asymmetric synthesis.

The exploration of the chemical space around this compound continues to be an area of interest for research chemists. The development of new synthetic methodologies that utilize this compound could unlock its full potential in the creation of innovative chemical products and technologies. As the demand for sophisticated organic molecules grows, the importance of versatile building blocks like this compound is likely to increase.

Research on the Environmental Fate and Biodegradation of this compound Remains Largely Undocumented

Comprehensive searches of scientific literature and environmental databases have revealed a significant lack of specific research on the environmental fate and biodegradation of the chemical compound this compound. While extensive data exists for the related compound, 1-Chloro-4-nitrobenzene, this information cannot be directly extrapolated to the environmental behavior of this compound due to structural differences, namely the presence of a propan-2-yl (isopropyl) group on the benzene (B151609) ring. This substitution can significantly alter the compound's physical, chemical, and biological properties, including its susceptibility to microbial and photochemical degradation.

The absence of this critical environmental data highlights a knowledge gap regarding the potential environmental impact of this specific chemical. Further research is necessary to understand how this compound behaves in various environmental compartments and to assess its potential for persistence, bioaccumulation, and toxicity. Without such studies, a scientifically accurate account of its environmental fate and biodegradation cannot be provided.

Q & A

Q. What are the optimal synthetic routes for 1-chloro-4-nitro-2-(propan-2-yl)benzene, considering steric hindrance from the isopropyl group?

Methodological Answer: The synthesis should account for the electron-withdrawing nitro group and steric effects of the isopropyl substituent. A two-step approach is recommended:

Friedel-Crafts alkylation of nitrobenzene derivatives with isopropyl chloride under anhydrous AlCl₃ catalysis to introduce the isopropyl group.

Nitration and chlorination under controlled conditions (e.g., HNO₃/H₂SO₄ for nitration, Cl₂/FeCl₃ for chlorination).

Monitor regioselectivity using HPLC-MS to confirm positional accuracy of substituents. Challenges in nitro group orientation can be mitigated by low-temperature nitration (0–5°C) .

Q. How can researchers purify this compound to ≥98% purity for crystallographic studies?

Methodological Answer: Use recrystallization in a mixed solvent system (e.g., ethanol/water, 3:1 v/v) to exploit solubility differences. For contaminants with similar polarity, employ column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity via:

- Melting point analysis (expected range: 22–24°C, as per CAS 777-37-7) .

- ¹H NMR (look for singlet ~δ 1.3 ppm for isopropyl methyl groups and absence of aromatic proton splitting due to nitro/chloro substituents).

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- X-ray crystallography : Refine crystal structures using SHELXL (SHELX-2018) to resolve positional disorder in the nitro and isopropyl groups. SHELX’s robust handling of high-resolution data minimizes refinement errors .

- FT-IR : Identify characteristic NO₂ asymmetric stretching (~1520 cm⁻¹) and C-Cl stretches (~750 cm⁻¹).

- GC-MS : Confirm molecular ion peak at m/z 229.6 (C₉H₉ClNO₂⁺) and fragmentation patterns .

Advanced Research Questions

Q. How to resolve contradictions between computational and experimental spectroscopic data for this compound?

Methodological Answer: Discrepancies often arise from solvent effects or improper DFT functional selection. For accurate modeling:

- Use B3LYP/6-311+G(d,p) with implicit solvation (e.g., PCM for ethanol).

- Compare computed vs. experimental ¹³C NMR shifts (e.g., carbonyl carbons near nitro groups). Adjust torsional angles in the isopropyl group using molecular dynamics simulations if deviations exceed 5 ppm .

Q. What are the best practices for studying its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer: The chloro substituent is a viable leaving group. Optimize conditions as follows:

- Catalyst : Pd(PPh₃)₄ (1–2 mol%) in degassed toluene/ethanol.

- Base : K₂CO₃ (2 equiv) to maintain pH > 8.

- Temperature : 80–100°C for 12–24 hours.

Monitor reaction progress via TLC (Rf shift from 0.7 to 0.3 in hexane/EtOAc). Challenges include deactivation by the electron-withdrawing nitro group; mitigate by using electron-rich boronic acids .

Q. How to assess environmental degradation pathways under UV irradiation?

Methodological Answer: Conduct photolysis experiments in a solar simulator (λ = 290–800 nm) with the compound dissolved in aqueous acetonitrile (50:50 v/v). Analyze degradation products via:

Q. What crystallographic challenges arise when studying polymorphism in this compound?

Methodological Answer: Polymorph screening via solvent evaporation (10 solvents, 3 temps) often reveals multiple crystal forms. Use SHELXD for phase determination in cases of twinning or pseudo-symmetry. For high-Z′ structures, apply Hirshfeld surface analysis to differentiate packing motifs. Note: The nitro group’s planarity can lead to false symmetry in space group assignment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.